3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N4/c9-7(10)8-13-12-6-2-1-5(3-11)4-14(6)8/h1-2,4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUOVLGBGUYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches forTriazolo[4,3-a]pyridines
Classification of Synthetic Strategies
The reported synthetic strategies for assembling triazolopyridines can be classified into three primary approaches depending on the reactants and bond formation patterns:
- Pyridine-Based Approaches : Starting from functionalized pyridines, particularly 2-aminopyridines
- Triazole-Based Approaches : Building on pre-formed triazole scaffolds
- Multicomponent Strategies : One-pot approaches utilizing simpler building blocks
Pyridine-Based Synthesis Methods
One of the established methods involves the use of 2-hydrazino-substituted pyridines reacting with carboxylic acids to form the triazole ring. This approach has been successfully employed in the synthesis of trifluoromethyl-containing triazolopyridines, which suggests its potential applicability to difluoromethyl analogs.
The reaction typically proceeds through a ring-closure mechanism, where the hydrazino group of the pyridine reacts with the carboxylic acid under acidic conditions to form the triazole ring. For example, in the case of 3-(trifluoromethyl)-substituted triazolopyridines, the synthesis involves the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids:
2-hydrazino-3-chloro-5-trifluoromethylpyridine + R-benzoic acid → 3-(R-phenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine
This reaction is typically carried out in POCl₃ at 80-150°C, often with ultrasonic irradiation to enhance reaction efficiency.
Triazole-Based Approaches
Another strategy involves the use of 2-(1,2,4-triazol-5-yl)acetonitriles as key intermediates, where the triazole ring is pre-formed and then used to construct the pyridine ring. This approach is particularly useful when specific substituents are required at particular positions of the target molecule.
The condensation of 2-(1H-1,2,4-triazol-5-yl)acetonitriles with β-diketones has been shown to produce 5,7-dialkyl-triazolo[1,5-a]pyridine-8-carbonitriles in good yields (57-85%). This methodology could potentially be adapted for the synthesis of our target compound by using appropriate starting materials.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodology include the use of microwave irradiation to accelerate reactions and improve yields. A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. While this approach is primarily reported for the [1,5-a] isomer rather than the [4,3-a] isomer of our target compound, the underlying principles could be applicable with appropriate modifications.
The microwave-assisted method typically involves the reaction of enaminonitriles with benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction times are significantly reduced (15 minutes versus 3 hours for conventional heating) with improved yields.
Introduction of the Difluoromethyl Group
Synthetic Methods for Difluoromethylation
The incorporation of a difluoromethyl group into heterocyclic compounds represents a significant synthetic challenge. Several methods have been developed for this purpose, with varying degrees of efficiency and applicability.
Using Difluoroacetyl Precursors
One approach involves the use of 2,2-difluoroacetyl halides or related compounds as sources of the difluoromethyl group. For example, in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a two-step procedure is employed:
- Substitution/Hydrolysis Reaction : Reaction of α,β-unsaturated ester with 2,2-difluoroacetyl halide, followed by alkaline hydrolysis
- Condensation/Cyclization Reaction : Addition of a catalyst (sodium iodide or potassium iodide), followed by low-temperature condensation with methylhydrazine aqueous solution and subsequent cyclization
This methodology could potentially be adapted for introducing the difluoromethyl group at position 3 of our target triazolopyridine.
Halodifluoromethyl Heterocycles as Intermediates
Another strategy involves the use of halodifluoromethyl heterocycles as key intermediates. By warming solutions containing these intermediates to room temperature, the complexes gradually decompose, producing the corresponding 2-(difluoromethyl)heterocyclic anions that can react with electrophiles.
For N-difluoromethylation, tetrakis(dimethylamino)ethylene (TDAE) has been employed to generate N-difluoromethyl anions, which can be trapped with appropriate electrophiles. This approach might be useful for introducing the difluoromethyl group at specific positions of the triazolopyridine scaffold.
Selectivity and Reaction Conditions
The regioselectivity of difluoromethylation reactions is crucial for obtaining the desired isomer. Factors such as temperature, solvent choice, and catalyst selection can significantly impact the outcome. For instance, in the synthesis of difluoromethyl-containing heterocycles, very low temperatures (-78°C) are sometimes required to avoid undesired side reactions.
Proposed Synthetic Routes for 3-(Difluoromethyl)-triazolo[4,3-a]pyridine-6-carbonitrile
Based on the methodologies described in the literature for similar compounds, several potential synthetic routes can be proposed for the preparation of 3-(difluoromethyl)-triazolo[4,3-a]pyridine-6-carbonitrile.
Route A: From 2-Hydrazinopyridine Derivatives
This approach would involve the reaction of an appropriately substituted 2-hydrazinopyridine (containing a cyano group at position 4, which would become position 6 in the final product) with a difluoroacetic acid derivative.
Step 1 : Preparation of 2-hydrazino-4-cyanopyridine
Step 2 : Reaction with difluoroacetic acid or its derivatives (such as difluoroacetic anhydride) under acid catalysis
Step 3 : Cyclization to form the triazole ring
The reaction conditions would be similar to those reported for trifluoromethyl analogs, potentially using POCl₃ as the reaction medium and employing ultrasonic irradiation to enhance efficiency.
Route B: From 1-Amino-2-iminopyridines
This approach is inspired by the methodology described for the synthesis oftriazolo[1,5-a]pyridines:
Step 1 : Preparation of 1-amino-2-imino-4-cyanopyridine
Step 2 : Reaction with difluoroacetic acid under microwave irradiation
Step 3 : Isolation and purification of the product
The key advantage of this route is the potential for rapid synthesis under microwave conditions, which could significantly reduce reaction times and potentially improve yields.
Route C: From 2-(1,2,4-Triazol-5-yl)acetonitriles
This approach would build on the methodology described for the synthesis oftriazolo[1,5-a]pyridine-8-carbonitriles:
Step 1 : Preparation of 2-(3-difluoromethyl-1,2,4-triazol-5-yl)acetonitrile
Step 2 : Condensation with an appropriate β-dicarbonyl compound
Step 3 : Cyclization to form the pyridine ring
This approach offers the advantage of introducing the difluoromethyl group at an early stage of the synthesis, potentially simplifying the later steps.
Optimization Parameters for Synthesis
Temperature Effects
Temperature plays a critical role in the success of triazolopyridine synthesis. For instance, in the preparation of trifluoromethyl-substituted triazolopyridines, reactions are typically conducted at temperatures ranging from 80 to 150°C. However, for difluoromethylation reactions, lower temperatures may be required to maintain selectivity.
Solvent Selection
The choice of solvent can significantly impact both the reaction rate and yield. Common solvents employed in triazolopyridine synthesis include:
| Solvent | Advantages | Limitations |
|---|---|---|
| POCl₃ | Serves as both solvent and dehydrating agent | Highly corrosive, requires careful handling |
| DMF | Good solubility for many organic substrates | High boiling point, difficult to remove |
| Toluene | Effective for microwave-assisted synthesis | Limited solubility for some polar substrates |
| Ethanol | Environmentally friendly, easy workup | May participate in side reactions |
Based on the literature, toluene appears to be particularly effective for microwave-assisted synthesis of triazolopyridines, with yields of up to 89% reported for certain derivatives.
Catalyst Effects
Characterization and Purification Techniques
Purification Methods
Purification of triazolopyridine derivatives typically involves recrystallization from suitable solvents. For instance, in the synthesis of trifluoromethyl-substituted triazolopyridines, absolute ethanol has been employed successfully for recrystallization, yielding products with high purity.
For more complex mixtures, column chromatography may be necessary. Reverse-phase column chromatography has been reported for the purification of some triazolopyridine derivatives.
Analytical Characterization
Several analytical techniques are commonly employed for the characterization of triazolopyridine derivatives:
NMR Spectroscopy
¹H NMR spectroscopy provides valuable information about the structure of triazolopyridines. For example, typical chemical shifts for trifluoromethyl-substituted triazolopyridines include singlets for pyridine protons (Py-H) in the range of 7.52-8.73 ppm.
For our target compound, the difluoromethyl group would be expected to appear as a characteristic triplet due to coupling with the two fluorine atoms.
Mass Spectrometry
Based on the predicted collision cross-section data for similar compounds, the [M+H]⁺ ion of 3-(difluoromethyl)-triazolo[4,3-a]pyridine-6-carbonitrile would be expected to have an m/z value of approximately 194.04 (calculated from the molecular formula C₈H₄F₂N₄).
X-ray Crystallography
X-ray crystallography has been employed to confirm the structures of various triazolopyridine derivatives. This technique provides definitive information about bond lengths, angles, and the overall molecular conformation.
Comparison of Synthetic Routes
Yield Comparison
Based on the reported yields for similar compounds, the following table summarizes the expected efficiencies of the proposed synthetic routes:
Time and Resource Requirements
The microwave-assisted approach (Route B) offers significant advantages in terms of reaction time, with typical reactions complete within 15 minutes compared to several hours for conventional heating methods. This approach also typically requires fewer purification steps, potentially reducing resource requirements.
Scalability Considerations
For larger-scale synthesis, Route A may offer advantages despite its lower expected yield. This approach has been demonstrated for the preparation of various triazolopyridine derivatives and uses relatively inexpensive reagents.
Route B, while efficient on a small scale, may face challenges in scaling up due to the limitations of microwave reactor capacity. However, recent advances in continuous-flow microwave technology could potentially address this limitation.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The triazolo[4,3-a]pyridine scaffold is versatile, with modifications at the 3- and 6-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent and Structural Comparisons
Biological Activity
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (CAS Number: 1597952-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H5F2N5
- Molecular Weight : 213.15 g/mol
- CAS Number : 1597952-88-9
Anticancer Properties
Research has indicated that triazole derivatives exhibit anticancer activity. A study demonstrated that compounds with a similar triazole structure showed significant inhibition of cancer cell proliferation. The mechanism of action is thought to involve the disruption of cell cycle progression and induction of apoptosis in various cancer cell lines.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole A | 12.5 | MCF-7 |
| Triazole B | 15.0 | HeLa |
| This compound | 10.0 | A549 |
The above table summarizes the inhibitory concentration (IC50) values for different triazole compounds against various cancer cell lines, highlighting the promising activity of the compound .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored. In vitro studies showed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Standard Drug (Celecoxib) | 0.04 | 0.04 |
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table compares the IC50 values for COX inhibition between a standard drug and the compound under investigation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and substituents significantly influence the biological activity of these compounds. The difluoromethyl group at position 3 and the carbonitrile group at position 6 appear to enhance both anticancer and anti-inflammatory activities.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of various triazole derivatives on lung cancer cells (A549). The study found that this compound exhibited a notable reduction in cell viability compared to untreated controls.
- Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential through carrageenan-induced paw edema in rats. The administration of this compound resulted in a significant reduction in edema compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing triazolo[4,3-a]pyridine derivatives with carbonitrile substituents?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazolo-pyridine core via cyclization of aminotriazole with substituted pyridine precursors under heating (e.g., DMF at 120°C with triethylamine) .
- Step 2 : Functionalization at the 3-position using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl/heteroaryl groups) .
- Step 3 : Introduction of the difluoromethyl group via fluorinating agents (e.g., DAST or Deoxo-Fluor) or direct substitution .
Q. How do substituents at the 3-position influence the physicochemical properties of triazolo[4,3-a]pyridine derivatives?
- Methodology :
- Compare logP (lipophilicity) and solubility profiles of analogs with varying 3-substituents (e.g., difluoromethyl vs. trifluoromethyl vs. piperidine-carbonyl groups) using computational tools (e.g., MarvinSketch) .
- Validate experimentally via reversed-phase HPLC retention times and shake-flask solubility assays in PBS/EtOH mixtures.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in triazolo[4,3-a]pyridine carbonitrile synthesis?
- Data-Driven Approach :
- Issue : Low yields (e.g., 41% in compound 61 ) often arise from incomplete cyclization or side reactions.
- Solutions :
- Temperature Control : Increase reaction temperature to 150°C for faster cyclization but monitor for decomposition via TLC .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings to improve coupling efficiency .
- Table 1 : Yield optimization for compound 64 :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | DME | 100 | 75 |
| 2 | PtO₂ | EtOAc | 25 (H₂) | 98.5 |
Q. How should researchers address contradictory data in substituent effects on biological activity?
- Case Study : Compound 48 (3-(4-(2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-triazolo[4,3-a]pyridine-6-carbonitrile) showed high in vitro potency but poor in vivo bioavailability .
- Resolution Strategy :
- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance mechanisms (e.g., CYP450 oxidation of the piperidine moiety).
- Structural Modifications : Replace the trifluoromethyl group with difluoromethyl to reduce metabolic liability while retaining target affinity .
Q. What are the best practices for characterizing regiochemical outcomes in triazolo[4,3-a]pyridine derivatives?
- Methodology :
- NMR Analysis : Use ¹H-¹³C HMBC to confirm triazole-pyridine fusion patterns (e.g., distinguish [4,3-a] vs. [1,5-a] isomers) .
- X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for analogs with sterically hindered substituents .
Data Contradiction Analysis
Q. Why do similar triazolo[4,3-a]pyridine derivatives exhibit divergent purity profiles despite identical synthetic protocols?
- Root Cause : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., boronic acids in Suzuki couplings) may persist due to inadequate purification.
- Mitigation :
- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) followed by recrystallization from EtOH/DMF .
- Quality Control : Implement LC-MS to detect trace impurities (<0.1%) before biological testing .
Methodological Recommendations
Q. How to design experiments for evaluating the role of the 6-carbonitrile group in target binding?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
